

Comparative Analytical Guide: 6-Ethyl-2,3-dimethylpyridine and Its Structural Isomers

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Compound of Interest

Compound Name: 6-Ethyl-2,3-dimethylpyridine

Cat. No.: B074018

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for **6-Ethyl-2,3-dimethylpyridine** and its structurally related alternatives. The information is intended to support researchers in substance identification, purity assessment, and quality control. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key analytical techniques are provided.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Ethyl-2,3-dimethylpyridine** and its selected alternatives. These properties are fundamental for predicting the substance's behavior in various analytical and biological systems.

Property	6-Ethyl-2,3-dimethylpyridine	2-Ethyl-6-methylpyridine	2,3,6-Trimethylpyridine	2,4,6-Trimethylpyridine (s-Collidine)
Molecular Formula	C ₉ H ₁₃ N[1]	C ₈ H ₁₁ N[2]	C ₈ H ₁₁ N	C ₈ H ₁₁ N
Molecular Weight (g/mol)	135.21[3]	121.18	121.18	121.18
CAS Number	1463-01-0[1]	1122-69-6[2]	1462-84-6	108-75-8
Boiling Point (°C)	Not Available	157.9 - 160	Not Available	171 - 172
Melting Point (°C)	Not Available	-57 (estimate)	Not Available	-43
Density (g/mL)	Not Available	0.9207	0.913	0.917 at 25°C
Refractive Index	Not Available	1.4920 - 1.499	Not Available	1.498 at 20°C
LogP (Octanol/Water)	2.4[3]	2.18	1.9 (predicted)	1.9 (predicted)

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural elucidation and quantification of these compounds. Below is a comparison of available data.

Analytical Data	6-Ethyl-2,3-dimethylpyridine	2-Ethyl-6-methylpyridine	2,3,6-Trimethylpyridine	2,4,6-Trimethylpyridine (s-Collidine)
¹ H NMR	Data not readily available in public databases.	Data not readily available in public databases.	¹ H NMR spectra are available in databases such as PubChem.[4]	¹ H NMR spectra are available in databases such as SpectraBase and PubChem. [5][6]
¹³ C NMR	¹³ C NMR spectra are available in databases such as PubChem.[7]	Data not readily available in public databases.	¹³ C NMR spectra are available in databases such as PubChem.[4]	¹³ C NMR spectra are available in databases such as PubChem.[6]
FTIR	Data not readily available in public databases.	An FTIR spectrum is available in the NICODOM FTIR Solvents library.	Data not readily available in public databases.	IR Spectrum available from NIST.[8]
Mass Spectrometry	GC-MS data available from NIST.	Mass spectrum (electron ionization) available from NIST.[2]	Mass spectrum (electron ionization) available from NIST.	Mass spectrum (electron ionization) available from NIST.[8]
GC Retention Index (non-polar column)	1094	Data available from NIST.[9]	1000 - 1009	Data available from NIST.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited. These protocols are general and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds like substituted pyridines.[\[10\]](#)

- Sample Preparation:
 - Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
 - Perform serial dilutions to a final concentration of approximately 100 µg/mL.
 - If desired, add an internal standard (e.g., eicosane) to the final solution at the same concentration.[\[11\]](#)
- Instrumentation and Conditions:
 - Injector: Split/splitless inlet, with a split ratio of 1:10.
 - Injector Temperature: 250°C.
 - Column: A non-polar capillary column, such as a Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm), is suitable.[\[12\]](#)
 - Oven Program: An initial temperature of 100°C held for 15 minutes is a starting point for isothermal analysis of pyridine.[\[12\]](#) For a temperature-programmed run, a ramp of 7°C/min to 310°C can be effective for separating a mixture of alkylpyridines.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

- Sample Preparation (^1H and ^{13}C NMR):
 - For ^1H NMR, dissolve 5-25 mg of the sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[1\]](#)
 - For ^{13}C NMR, a higher concentration is often required, typically 50-100 mg of the sample.
[\[1\]](#)
 - Ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[\[3\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation and Data Acquisition:
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - ^1H NMR Acquisition Parameters:
 - Pulse Angle: 30 degrees.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1 second.
 - Number of Scans: 16.[\[13\]](#)
 - ^{13}C NMR Acquisition Parameters:
 - Pulse Angle: 30 degrees.

- Acquisition Time: ~1.4 seconds.
- Relaxation Delay: 1.3 seconds.
- Number of Scans: 512 or more, depending on the sample concentration.[\[13\]](#)
- Decoupling: WALTZ-16 composite pulse decoupling.

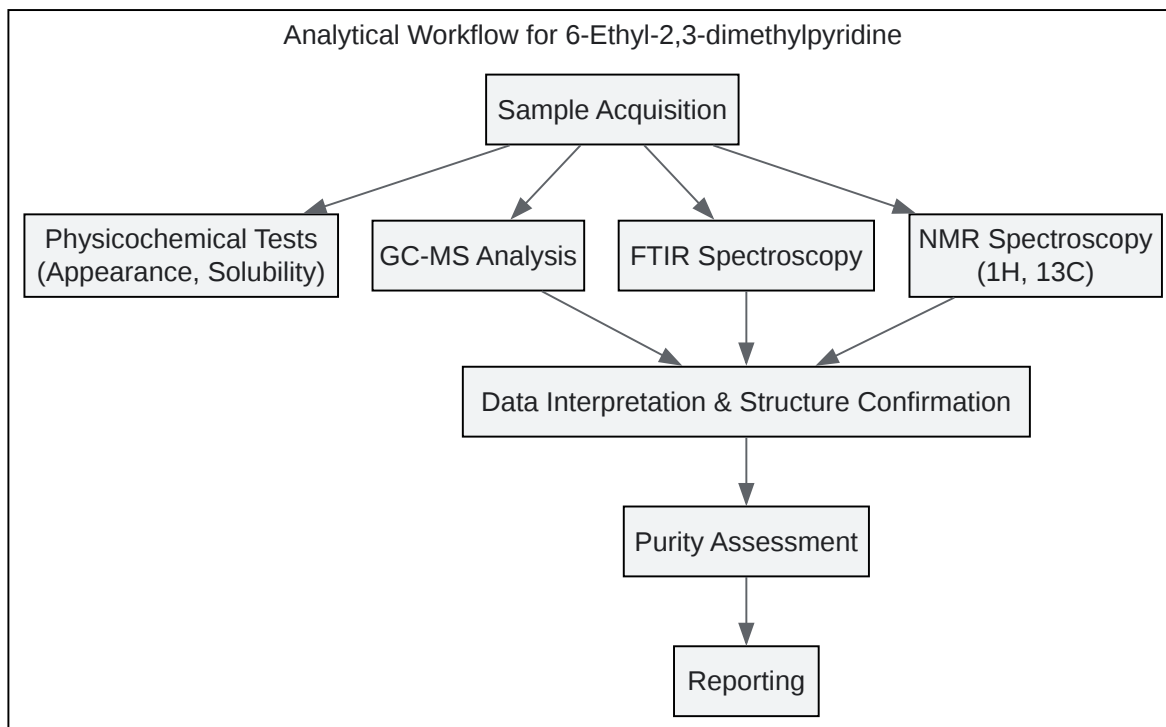
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Sample Preparation (Neat Liquid/ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of the clean, empty crystal should be acquired.
 - Place one to two drops of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.[\[7\]](#)
 - Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .[\[14\]](#)
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is usually presented in terms of transmittance or absorbance.

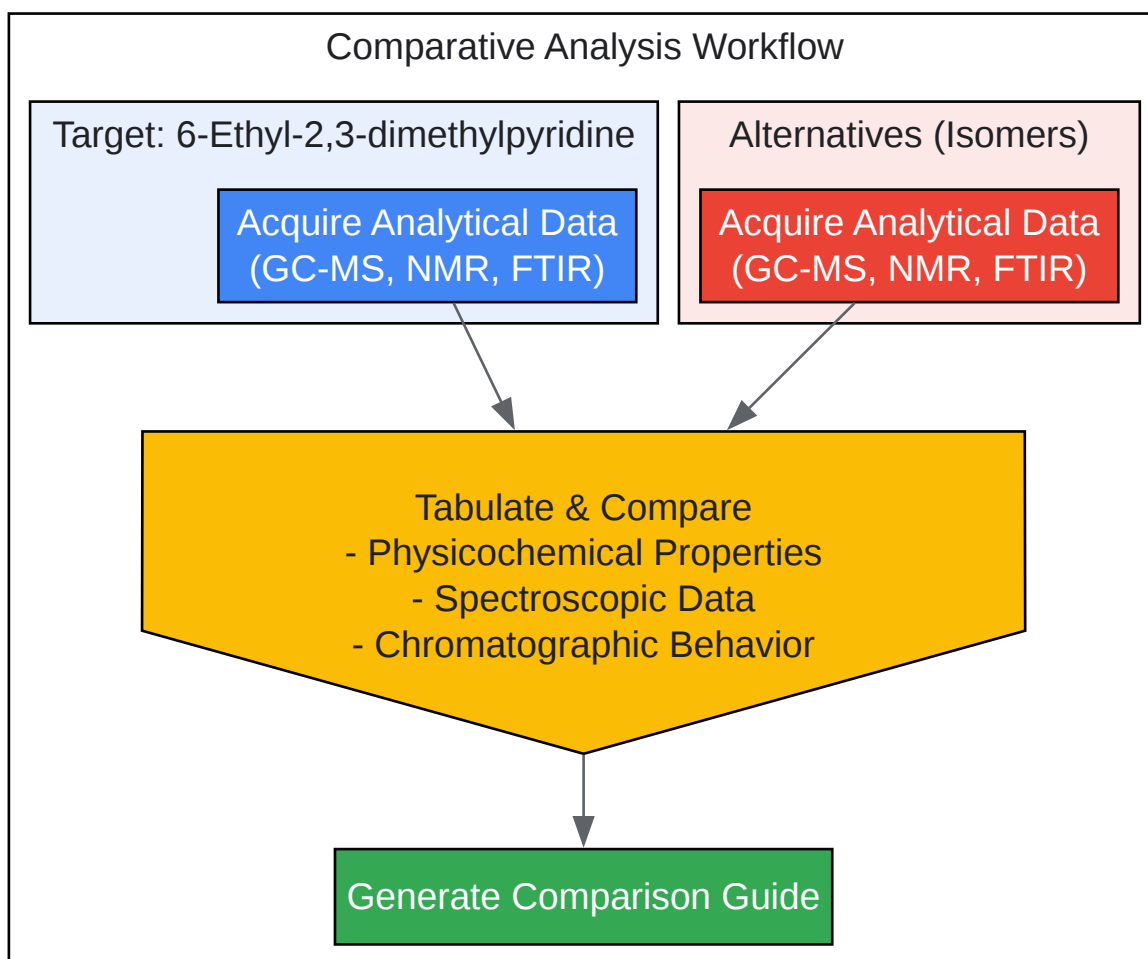
Visualized Workflows

The following diagrams illustrate logical workflows for the analytical characterization and comparative analysis of **6-Ethyl-2,3-dimethylpyridine**.



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Caption: Workflow for the analytical characterization of **6-Ethyl-2,3-dimethylpyridine**.



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